![molecular formula C24H22N4O3S B2374914 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 396722-72-8](/img/structure/B2374914.png)
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
Studies on molecules like "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" (SR141716) have focused on molecular interactions with cannabinoid receptors. Conformational analysis and pharmacophore models developed for SR141716 contribute to understanding receptor-ligand interactions, aiding in the design of receptor-specific drugs (J. Shim et al., 2002).
Synthesis and Screening of Novel Derivatives
The synthesis and screening of novel derivatives like triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids have been explored for their antimicrobial and antioxidant activities. These studies involve in silico molecular docking to identify promising candidates for further development (E. M. Flefel et al., 2018).
Optoelectronic Device Applications
Research on donor−acceptor copolymers incorporating structural elements similar to the compound has revealed their potential in optoelectronic device applications. The investigation of acceptor strength and backbone planarity effects on the optical and electrochemical properties of these copolymers demonstrates their utility in developing advanced materials for electronics (Cheng-Liang Liu et al., 2008).
Antimicrobial Activity of Heterocycles
The synthesis of heterocyclic compounds, including pyrazolone, thiazolidinone, and pyrimidine derivatives, from precursors bearing resemblance to the target compound has shown significant antimicrobial activities. Such studies underscore the importance of heterocyclic chemistry in developing new therapeutics (Fatehia & K. Mohamed, 2010).
Biological Evaluation of Benzamides
N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have been synthesized and evaluated for their potential biological applications. Screening against human recombinant alkaline phosphatase and ecto-5′-nucleotidases highlights their potential for binding nucleotide protein targets, indicative of their utility in medicinal chemistry (A. Saeed et al., 2015).
properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-14-3-8-20(15(2)11-14)28-23(18-12-32-13-19(18)26-28)25-24(31)16-4-6-17(7-5-16)27-21(29)9-10-22(27)30/h3-8,11H,9-10,12-13H2,1-2H3,(H,25,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTSPFNAIWCJJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.